![molecular formula C12H20BrNO5 B2474751 Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate CAS No. 2411177-22-3](/img/structure/B2474751.png)

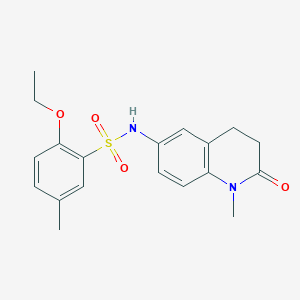

Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

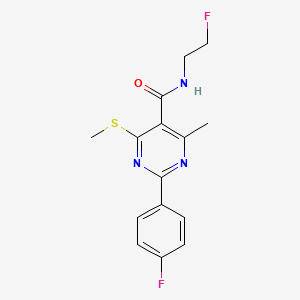

Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate is a chemical compound that belongs to the family of esters. It is commonly used in scientific research for its unique properties and functions.

Wissenschaftliche Forschungsanwendungen

Intermediate in Leukotriene Synthesis

Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate serves as an intermediate in synthetic routes to lipoxygenase-derived arachidonic acid metabolites, such as leukotriene B4. This compound, derived from cyclohexen-1-one, plays a role in leukotriene synthesis which is crucial in inflammatory responses (Hayes & Wallace, 1990).

Polarity-Sensitive Protecting Group in Polymer Synthesis

The compound is also used in the synthesis of bromo-tert-butyloxycarbonyl (Br-t-BOC)-amino-protected monomers. These monomers, which incorporate 2-isocyanatoethyl (meth)acrylate, are utilized in the production of polymers with protected amino side groups. The solvolysis of the Br-t-BOC function in these polymers is significant for creating new materials with free amino groups, demonstrating the compound's utility in polymer chemistry (Ritter, Tabatabai & Herrmann, 2016).

Reagent in Organic Synthesis

This compound is involved in various organic synthesis processes. For instance, it participates in reactions that lead to the creation of distinct organic compounds like ethyl 4-halo-3-oxobutanoate and other related chemicals. These reactions are fundamental in producing various organic molecules with potential applications in medicinal and chemical research (Kato, Kimura & Tanji, 1978).

Role in Stereoselective Synthesis

This compound plays a role in chemo- and stereoselective synthesis processes. In such contexts, it's used to control the formation of specific stereoisomers of organic compounds, which is critical in the pharmaceutical industry for the synthesis of drugs with desired stereospecific properties (Yakura et al., 1999).

Synthesis of Biologically Active Molecules

This compound is used in the synthesis of various biologically active molecules. These include compounds with potential therapeutic applications, such as those showing antinociceptive activity. Its role in these syntheses demonstrates its importance in the development of new medicinal agents (Kirillov et al., 2015).

Eigenschaften

IUPAC Name |

methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrNO5/c1-12(2,3)19-11(17)14-8(9(15)7-13)5-6-10(16)18-4/h8H,5-7H2,1-4H3,(H,14,17)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHLDVRPRKFJKB-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2474673.png)

![tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2474674.png)

![N-(2-methoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2474677.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2474683.png)

![2-chloro-7-(2-fluorophenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2474691.png)